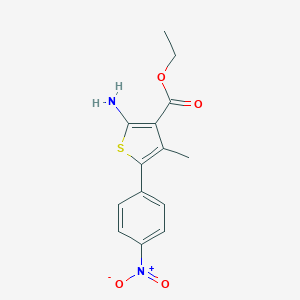

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate

Description

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate (CAS: 174072-89-0) is a substituted thiophene derivative synthesized via the Gewald reaction, involving condensation of 1-(4-nitrophenyl)propan-2-one with ethyl cyanoacetate followed by cyclization with elemental sulfur . The compound features a thiophene core substituted with an amino group at position 2, a methyl group at position 4, and a 4-nitrophenyl moiety at position 3. Its molecular formula is C₁₅H₁₅N₂O₄S (MW: 327.36 g/mol), and it is primarily utilized in pharmaceutical research as an intermediate for drug discovery, particularly in developing antimicrobial and anticancer agents .

Properties

IUPAC Name |

ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-3-20-14(17)11-8(2)12(21-13(11)15)9-4-6-10(7-5-9)16(18)19/h4-7H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRJNUVDWUINBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573890 | |

| Record name | Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174072-89-0 | |

| Record name | Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-methyl-5-(4-nitrophenyl)-3-thiophenecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.276.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Thiobenzamide Derivatives

A common strategy for synthesizing substituted thiophenes involves the cyclocondensation of thiobenzamides with α-halo carbonyl compounds. For ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate, the proposed pathway involves:

-

Synthesis of 4-Nitrothiobenzamide :

-

Cyclization with Ethyl 2-Chloroacetoacetate :

-

The thiobenzamide undergoes cyclocondensation with ethyl 2-chloroacetoacetate in the presence of a base (e.g., potassium carbonate).

-

Mechanism :

-

Optimized Parameters :

-

Table 1: Comparative Yields for Cyclocondensation Reactions

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 8 | 68 |

| Ethanol | 70 | 12 | 52 |

| Acetonitrile | 90 | 6 | 45 |

Nitro Group Introduction via Electrophilic Substitution

An alternative route involves post-cyclization nitration:

-

Synthesis of Ethyl 2-Amino-4-Methylthiophene-3-Carboxylate :

-

Prepared via Gewald reaction using ketones, sulfur, and cyanoacetates.

-

-

Nitration at the 5-Position :

Equation 1: Nitration Reaction

Purification and Characterization

Crystallization Techniques

Spectroscopic Data

-

IR (KBr, cm⁻¹) :

-

¹H NMR (400 MHz, CDCl₃) :

Industrial-Scale Optimization

Avoiding Column Chromatography

Chemical Reactions Analysis

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For instance, in the case of Relugolix, the compound contributes to the inhibition of GnRH receptors, thereby reducing the production of testosterone and slowing the progression of prostate cancer . The molecular targets and pathways involved include the GnRH receptors and the downstream signaling pathways that regulate hormone production.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Below is a detailed comparison of Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate with structurally analogous compounds, focusing on substituent variations, physicochemical properties, biological activities, and safety profiles.

Table 1: Structural and Functional Comparison

Biological Activity

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate (CAS Number: 174072-89-0) is a compound with significant potential in medicinal chemistry. It belongs to a class of thiophene derivatives that have been explored for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.

- Molecular Formula : C14H14N2O4S

- Molecular Weight : 306.34 g/mol

- Purity : ≥ 97%

- IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that thiophene derivatives, including this compound, exhibit potent anticancer activity. For instance, a study reported that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 1.61 ± 1.92 |

| Compound B | A549 (Lung Cancer) | 1.98 ± 1.22 |

| This compound | Various (Pending Study) | TBD |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is believed to enhance its antibacterial efficacy.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Studies have indicated that thiophene derivatives can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Case Studies

- Cytotoxicity Evaluation : A study conducted by ResearchGate focused on synthesizing ethyl 2-amino derivatives and evaluating their cytotoxic effects on cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents.

- Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer metabolism. These studies help elucidate the potential mechanisms through which this compound exerts its biological effects.

- Antibacterial Activity : In a comparative study assessing the antibacterial properties of several thiophene derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent.

Q & A

Q. What is the standard synthetic route for Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate, and what key intermediates are involved?

The compound is synthesized via a Gewald reaction, a two-step process involving:

Condensation : 4-Nitrophenylacetic acid reacts with acetic anhydride to form 1-(4-nitrophenyl)propan-2-one.

Cyclization : The ketone intermediate undergoes cyclization with ethyl cyanoacetate and elemental sulfur in the presence of triethylamine to yield the thiophene core. Critical intermediates include ethyl cyanoacetate and sulfur, which facilitate ring formation .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- NMR Spectroscopy : and NMR are essential for confirming the positions of the amino, methyl, and nitrophenyl substituents.

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the ester at ~1700 cm, NH stretch at ~3300 cm).

- Mass Spectrometry : Validates molecular weight (MW = 291.37 g/mol) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Q. How does the 4-nitrophenyl substituent influence the compound’s electronic properties?

The electron-withdrawing nitro group enhances the electrophilicity of the thiophene ring, facilitating nucleophilic substitution reactions. This substituent also stabilizes the aromatic system via resonance, impacting reactivity in subsequent derivatization .

Q. What solvent systems are suitable for recrystallization?

Ethanol or ethyl acetate are preferred due to the compound’s moderate polarity (XlogP = 4). Slow evaporation at 2–8°C yields high-purity crystals, as noted in stability studies .

Advanced Research Questions

Q. How can reaction yields be optimized during the Gewald synthesis?

Q. What challenges arise in refining the crystal structure of this compound using X-ray diffraction?

Q. How can by-products from the Gewald reaction be identified and mitigated?

Q. What pharmacological mechanisms are associated with derivatives of this compound?

Derivatives with substituted pyrimidine or pyrazole moieties (e.g., ethyl 2-[(butoxycarbonyl)amino] analogs) show anticancer activity by inhibiting kinase pathways. Structure-activity relationship (SAR) studies highlight the importance of the 4-nitrophenyl group for target binding .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.